Cas no 1082041-78-8 (6-Methyl-3,4-dihydroisoquinolin-1(2H)-one)

1082041-78-8 structure
Nome del prodotto:6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Numero CAS:1082041-78-8
MF:C10H11NO
MW:161.200442552567
MDL:MFCD09838960
CID:1033229
PubChem ID:22890891
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
- 6-methyl-3,4-dihydro-2H-isoquinolin-1-one
- UYZJTSNVWCNCIR-UHFFFAOYSA-N
- FCH874501
- 1648AA
- RP22436
- AK119787
- AB0174934
- AX8245203
- 6-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
- CHEMBL4473649
- MFCD09838960
- SCHEMBL279903
- AKOS006328546
- DS-5766
- CS-0084842
- DTXSID00628763
- BDBM50503850
- DB-359609
- SY123908
- Y11141
- 1082041-78-8
- A907616
-
- MDL: MFCD09838960
- Inchi: 1S/C10H11NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12)
- Chiave InChI: UYZJTSNVWCNCIR-UHFFFAOYSA-N
- Sorrisi: O=C1C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2C([H])([H])C([H])([H])N1[H]
Proprietà calcolate
- Massa esatta: 161.084063974g/mol
- Massa monoisotopica: 161.084063974g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1
- XLogP3: 1.6
Proprietà sperimentali
- Punto di ebollizione: 406.8±45.0°C at 760 mmHg
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,Room Temperature
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | M507500-1mg |
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one |
1082041-78-8 | 1mg |
$ 50.00 | 2022-06-03 | ||
Ambeed | A259754-100mg |
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one |
1082041-78-8 | 95% | 100mg |
$11.0 | 2025-02-21 | |
Ambeed | A259754-250mg |
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one |
1082041-78-8 | 95% | 250mg |
$24.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GX894-50mg |
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one |
1082041-78-8 | 95+% | 50mg |
574.0CNY | 2021-07-13 | |
Chemenu | CM145304-1g |
6-methyl-3,4-dihydroisoquinolin-1(2H)-one |
1082041-78-8 | 95% | 1g |
$176 | 2023-11-25 | |
abcr | AB492305-250mg |
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one; . |
1082041-78-8 | 250mg |
€99.80 | 2025-02-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTA778-500mg |
6-methyl-3,4-dihydro-2H-isoquinolin-1-one |
1082041-78-8 | 95% | 500mg |
¥1438.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTA778-5g |
6-methyl-3,4-dihydro-2H-isoquinolin-1-one |
1082041-78-8 | 95% | 5g |
¥6469.0 | 2024-04-26 | |
Aaron | AR00HBSG-100mg |
6-methyl-3,4-dihydro-2H-isoquinolin-1-one |
1082041-78-8 | 98% | 100mg |
$9.00 | 2025-01-24 | |
1PlusChem | 1P00HBK4-250mg |
6-methyl-3,4-dihydro-2H-isoquinolin-1-one |
1082041-78-8 | ≥97.0% | 250mg |
$90.00 | 2023-12-26 |
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Letteratura correlata
-
C. S. Marques,D. Peixoto,A. J. Burke RSC Adv. 2015 5 20108
1082041-78-8 (6-Methyl-3,4-dihydroisoquinolin-1(2H)-one) Prodotti correlati
- 22246-00-0(6-Amino-3,4-dihydroisoquinolin-1(2H)-one)
- 196700-62-6(1-(5-Chloro-2,4-dimethoxyphenyl)urea)
- 2059944-36-2(4-(4-Methylcyclohexyl)-2H-1,2,3-triazole)
- 58237-94-8((tert-butoxycarbonyl)amino(1H-indol-3-yl)acetic acid)
- 1992836-10-8(methyl (3S)-3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoate)
- 1160247-61-9(Tert-Butyl 6-Methoxyspiro[Indene-1,4-Piperidine]-1-Carboxylate)
- 67472-79-1(Methyl 3-(4-cyanophenyl)acrylate)
- 1796897-13-6(3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide)
- 2171943-88-5(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4,4-dimethylpentanoic acid)
- 2229240-55-3(2-1-(3-chlorothiophen-2-yl)cyclopropylethan-1-amine)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
